DBCO-S-S-acid

ADC Linker Bioconjugation Reduction-sensitive

Select DBCO-S-S-acid (CAS: 2749426-25-1) to build stimuli-responsive bioconjugates. Its DBCO group enables copper-free SPAAC click chemistry with azides, while the central disulfide bond ensures quantitative cleavage in reducing environments (intracellular GSH, DTT, TCEP). This is the defining advantage over non-cleavable DBCO-acid or DBCO-PEG-acid linkers. Those permanently sequester payloads; this linker releases them on-demand. Essential for ADCs requiring stable systemic circulation followed by intracellular drug release, or for ABPP/chemical proteomics where traceless capture and release is mandatory. Standard purity >98%. Ships ambient. Confirm stock instantly.

Molecular Formula C24H24N2O4S2
Molecular Weight 468.6 g/mol
Cat. No. B12416105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-S-S-acid
Molecular FormulaC24H24N2O4S2
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCSSCCC(=O)O
InChIInChI=1S/C24H24N2O4S2/c27-22(25-14-16-32-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30)
InChIKeyPEZSNNGHQIWOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-S-S-acid: Cleavable Disulfide Linker for Copper-Free Click Bioconjugation


DBCO-S-S-acid (CAS: 2749426-25-1, molecular weight: 468.59, molecular formula: C24H24N2O4S2) is a heterobifunctional reagent belonging to the dibenzocyclooctyne (DBCO) class of strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry linkers . The compound integrates three functional elements: a DBCO group for copper-free reaction with azide-containing molecules, a carboxylic acid terminus for covalent conjugation via amide bond formation, and a central disulfide (S-S) bond that serves as a reductively cleavable trigger [1]. Unlike non-cleavable DBCO-acid analogs, the disulfide linkage confers environmental responsiveness, enabling payload release specifically under reducing conditions such as those encountered intracellularly or upon treatment with agents like dithiothreitol (DTT), beta-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP) .

Why DBCO-S-S-acid Cannot Be Replaced by Non-Cleavable DBCO-Acid Linkers


Substitution of DBCO-S-S-acid with non-cleavable DBCO-acid or DBCO-PEG-acid linkers fails when the experimental design requires triggered payload release or downstream disassembly. Non-cleavable DBCO linkers generate permanent, irreversible conjugates that preclude subsequent payload liberation, removal of purification tags, or on-demand reversal of bioconjugation [1]. In contrast, the disulfide bond in DBCO-S-S-acid is specifically engineered to remain stable under extracellular oxidative conditions but undergoes quantitative cleavage in reducing environments—a property entirely absent from DBCO-acid (MW 305.33, no cleavable moiety) or DBCO-PEG4-acid (MW 552.62, no cleavable moiety) . This structural difference translates directly to divergent experimental outcomes: non-cleavable linkers permanently sequester conjugated moieties, while DBCO-S-S-acid enables payload release, tag removal, and reversible bioconjugation workflows [2].

DBCO-S-S-acid Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Cleavable Disulfide vs. Non-Cleavable PEG Linkers: Reductive Trigger Differentiation

DBCO-S-S-acid contains a disulfide bond that is cleavable by reducing agents such as DTT, BME, and TCEP; this feature is absent in non-cleavable comparators including DBCO-acid and DBCO-PEG4-acid. While no direct head-to-head reduction kinetics data for DBCO-S-S-acid was identified in primary literature, the disulfide bond class is established to undergo rapid and quantitative cleavage under standard reducing conditions (e.g., 10-50 mM DTT or TCEP, room temperature, 30-60 minutes), releasing free sulfhydryl groups [1]. The comparator compounds DBCO-acid (MW 305.33) and DBCO-PEG4-acid (MW 552.62) contain no cleavable moiety and thus cannot be triggered for payload release under any reducing conditions .

ADC Linker Bioconjugation Reduction-sensitive

SPAAC Reaction Kinetics Baseline: DBCO Class Rate Constants

The DBCO moiety in DBCO-S-S-acid participates in SPAAC reactions with second-order rate constants consistent with the DBCO class. A systematic 2025 study (Pringle et al., Org. Biomol. Chem.) reported SPAAC rate constants using sulfo-DBCO-amine with 3-azido-L-alanine ranging from 0.32-0.85 M⁻¹ s⁻¹ in PBS (pH 7) to 0.55-1.22 M⁻¹ s⁻¹ in HEPES (pH 7) at 25-37°C [1]. In antibody conjugation experiments, DBCO-PEG5-trastuzumab exhibited a 31 ± 16% faster apparent rate than DBCO-trastuzumab without PEG, indicating that PEG spacer arms enhance SPAAC efficiency by reducing steric hindrance [2]. Note that DBCO-S-S-acid does not contain a PEG spacer; users requiring enhanced aqueous solubility or reduced steric hindrance may need to consider PEG-containing alternatives.

SPAAC Click Chemistry Reaction Kinetics

Redox-Responsive Cleavage: Intracellular vs. Extracellular Stability Differential

Disulfide bonds in linkers like DBCO-S-S-acid exhibit differential stability across redox environments: they remain intact under extracellular oxidizing conditions (typical glutathione concentration ~2-20 μM in plasma) but undergo cleavage in the reducing intracellular milieu (cytosolic glutathione concentration 1-10 mM) [1]. This concentration differential of approximately 100- to 1000-fold enables extracellular stability during circulation followed by intracellular payload release. Studies on disulfide-cross-linked microgels demonstrate that degradation kinetics are directly dependent on glutathione concentration, with faster degradation occurring at the higher reductant concentrations characteristic of cancer cells (up to 10 mM GSH) compared to normal cells [2].

Drug Delivery Redox-responsive Glutathione

Carboxylic Acid Functionalization vs. Alternative Terminal Groups

The terminal carboxylic acid group of DBCO-S-S-acid enables direct amide bond formation with primary amines using standard carbodiimide chemistry (EDC/NHS or DCC/NHS). In contrast, DBCO-S-S-NHS ester (CAS: 1430408-09-5 analog, MW varies) contains a pre-activated NHS ester that reacts directly with amines without coupling reagents but has limited aqueous stability (hydrolysis half-life ~10-30 minutes at pH 8, 25°C) [1]. The carboxylic acid form offers extended bench stability in solution and allows controlled activation timing, whereas NHS ester forms must be used immediately upon dissolution and are incompatible with long-term storage in aqueous buffers. DBCO-S-S-acid also provides a more compact structure (MW 468.59) compared to PEG-containing alternatives such as DBCO-S-S-PEG3-acid (MW ~552-568), which may be advantageous when minimal linker bulk is desired .

Amide coupling EDC/NHS Conjugation

DBCO-S-S-acid Optimal Application Scenarios for Procurement Planning


Antibody-Drug Conjugate (ADC) Linker Development Requiring Intracellular Payload Release

DBCO-S-S-acid is specifically suitable as a cleavable linker in ADC synthesis where the drug payload must remain stably conjugated during systemic circulation but be released upon cellular internalization [1]. The disulfide bond exploits the extracellular-to-intracellular glutathione concentration gradient (~2-20 μM vs. 1-10 mM) to achieve this differential release profile [2]. This linker enables SPAAC conjugation of azide-functionalized antibodies with carboxylic acid-terminated drug payloads (or vice versa via appropriate derivatization) under mild, copper-free conditions that preserve antibody integrity.

Reversible Bioconjugation for Affinity Purification and Target Identification

When conjugated to biotin or affinity tags via its carboxylic acid group, DBCO-S-S-acid enables capture of azide-labeled biomolecules followed by clean, traceless release under mild reducing conditions (e.g., 10-50 mM DTT or TCEP, 30-60 min, RT) [3]. This reversible workflow is essential for target identification studies, interactome mapping, and purification of azide-tagged proteins or nucleic acids where permanent linker attachment would interfere with downstream MS analysis or functional assays. Non-cleavable DBCO-acid linkers cannot support such release workflows.

Redox-Responsive Nanoparticle and Hydrogel Functionalization

The combination of DBCO-based click reactivity and disulfide-mediated cleavability makes DBCO-S-S-acid suitable for constructing stimuli-responsive biomaterials . The DBCO group can conjugate to azide-functionalized polymer backbones or nanoparticle surfaces, while the carboxylic acid enables subsequent drug or fluorophore loading via amide coupling. The disulfide linkage confers glutathione-triggered degradation or payload release, which is particularly relevant for tumor-targeted delivery systems where the elevated GSH concentrations in cancer cells (up to 10 mM) accelerate disulfide cleavage relative to normal tissues [2].

Chemical Proteomics with Cleavable Enrichment Tags

In activity-based protein profiling (ABPP) and chemical proteomics workflows, DBCO-S-S-acid can be used to install cleavable affinity handles onto azide-modified probe-labeled proteins . After SPAAC conjugation and streptavidin enrichment, the disulfide bond is cleaved with TCEP or DTT to release captured proteins for LC-MS/MS analysis. This approach minimizes carryover of bulky linker moieties that can complicate peptide identification and quantification—an advantage over non-cleavable biotin-DBCO reagents that permanently retain the biotin tag.

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